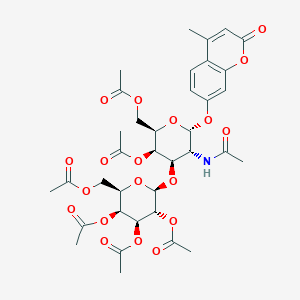

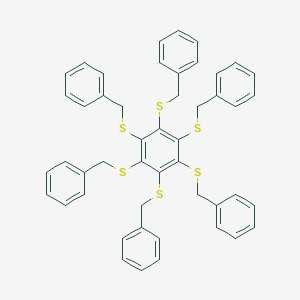

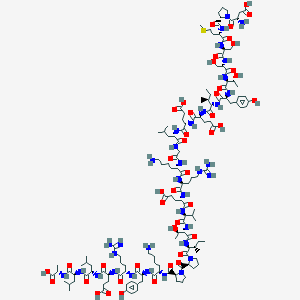

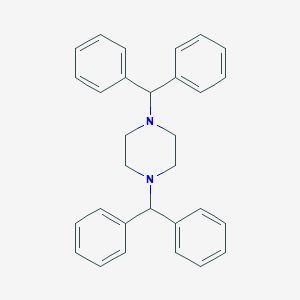

![molecular formula C15H19NO6 B141143 3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 149520-06-9](/img/structure/B141143.png)

3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of amino acid derivatives with specific properties is a topic of interest in several studies. For instance, a method for synthesizing a highly fluorescent amino acid derivative using 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde has been described, resulting in a compound with a high fluorescence quantum yield . Similarly, the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has been reported, with these compounds showing significant antibacterial activities against various bacteria . Another study outlines the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an orthogonally protected boronic acid analog of aspartic acid . These studies demonstrate the diverse synthetic approaches to modifying amino acid derivatives for enhanced properties and potential applications.

Molecular Structure Analysis

The molecular structure of novel compounds is crucial for understanding their properties and potential applications. The crystal and molecular structure of a new benzoyloxybenzoic acid derivative was determined using X-ray analysis, revealing an unusual dimer shape for mesogens exhibiting nematic and smectic phases . In another study, the molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxy benzoic acid were investigated using both experimental and theoretical methods, including DFT calculations and IR spectroscopy . These analyses provide insights into the molecular configurations and interactions that contribute to the properties of these compounds.

Chemical Reactions Analysis

The studies provided do not directly address specific chemical reactions involving 3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid. However, the synthesis methods described in the papers suggest a variety of chemical reactions that are used to create amino acid derivatives with specific functional groups and properties . These reactions are essential for the development of compounds with desired biological or physical characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structures. For example, the study of 3,5-di-tert-butyl-4-hydroxy benzoic acid included an analysis of its vibrational spectra, NMR, UV-Vis absorption, electrostatic potential surface (MEP), and non-linear optical properties, providing a comprehensive understanding of its characteristics . The liquid crystalline properties of certain benzoyloxybenzoic acids were also investigated, demonstrating their behavior at high temperatures . These properties are critical for the potential application of these compounds in various fields, including materials science and pharmaceuticals.

科学研究应用

噻二唑衍生物的合成:Amit A. Pund等人(2020年)报道了从与指定化合物密切相关的起始物质合成新化合物。这些化合物经过评估其抗菌活性,其中一些对测试的微生物表现出强大的活性(Pund et al., 2020)。

神经兴奋剂类似物的合成:H. Pajouhesh等人(2000年)描述了使用该化合物的衍生物进行神经兴奋剂类似物的对映选择性合成。这些类似物与神经学研究相关(Pajouhesh et al., 2000)。

胺的N-叔丁氧羰基化:A. Heydari等人(2007年)探讨了对胺的N-叔丁氧羰基化的高效和环保催化作用,强调了N-叔丁氧羰基氨基酸在肽合成中的重要性(Heydari et al., 2007)。

从L-天冬氨酸的制备合成:T. Yoshida等人(1996年)从L-天冬氨酸中进行了类似于指定化合物的大规模制备,展示了其在大规模合成应用中的潜力(Yoshida et al., 1996)。

氨基酸的荧光衍生化:V. Frade等人(2007年)研究了将相关化合物与各种氨基酸偶联进行荧光衍生化,可用于生物测定(Frade et al., 2007)。

手性衍生物的抗菌活性:Wei Zhang等人(2011年)合成了与指定化合物结构类似的手性衍生物,并评估了它们的抗菌活性,表明在抗菌研究中具有潜力(Zhang et al., 2011)。

伪肽二氮杂环的合成:Paulina Lecinska等人(2010年)描述了使用涉及指定化合物的过程合成伪肽二氮杂环,展示了其在药物设计中的应用(Lecinska et al., 2010)。

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQWIQGAZKFCDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373552 |

Source

|

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid | |

CAS RN |

149520-06-9 |

Source

|

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

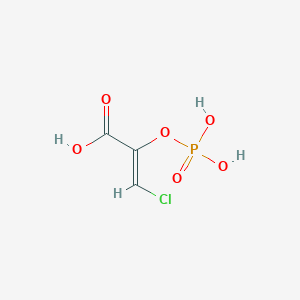

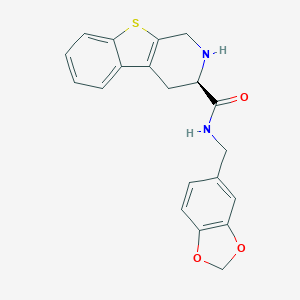

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)